(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
tert-Butyl (2-formylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H14N2O3. It is a derivative of carbamic acid and contains a pyridine ring substituted with a formyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate typically involves the reaction of 2-formylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 2-carboxypyridin-3-ylcarbamate.
Reduction: 2-hydroxymethylpyridin-3-ylcarbamate.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
tert-Butyl (2-formylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (2-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
Comparison: tert-Butyl (2-formylpyridin-3-yl)carbamate is unique due to the presence of the formyl group on the pyridine ring, which imparts distinct reactivity compared to other similar compounds. For example, tert-Butyl (3-hydroxypyridin-2-yl)carbamate contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(2-formylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTZIHDCJWVLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448089 | |
Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-99-4 | |
Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-formylpyridin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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